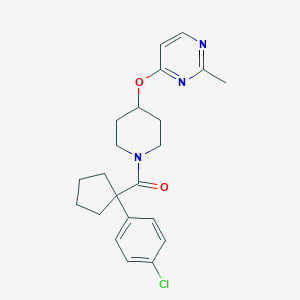

(1-(4-Chlorophenyl)cyclopentyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-(4-Chlorophenyl)cyclopentyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H26ClN3O2 and its molecular weight is 399.92. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (1-(4-Chlorophenyl)cyclopentyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone , also known as JNJ-42048232 , is a synthetic organic molecule characterized by its complex structure, which includes a cyclopentyl group, a chlorophenyl substituent, and a piperidine moiety linked to a pyrimidine derivative. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of JNJ-42048232 is C21H26ClN3O, with a molecular weight of approximately 371.91 g/mol. The compound features several functional groups that may contribute to its biological activity, including:

- Chlorophenyl Group : Often associated with various pharmacological effects.

- Cyclopentyl Moiety : Known for enhancing lipophilicity and potentially improving membrane permeability.

- Piperidine and Pyrimidine Derivatives : Commonly found in many bioactive compounds.

Antimicrobial Activity

Research indicates that JNJ-42048232 exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. A study published in Bioorganic & Medicinal Chemistry Letters reported that the compound's structure might influence its interaction with bacterial membranes, although further investigations are necessary to elucidate its precise mechanism of action .

Structure-Activity Relationship (SAR)

Computational analyses have been employed to predict the biological activity of JNJ-42048232 based on its structural features. The presence of privileged substructures known to enhance bioactivity suggests that this compound may interact effectively with biological macromolecules such as proteins and nucleic acids. Techniques like molecular docking simulations and surface plasmon resonance (SPR) are utilized to assess binding affinities and mechanisms .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals varying degrees of biological activity, underscoring the influence of slight modifications in chemical structure on pharmacological profiles:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Contains a piperidine ring and a phenyl group | Antidepressant activity |

| Compound B | Similar chlorophenyl substitution | Anticancer properties |

| Compound C | Includes a pyridine instead of pyrimidine | Antimicrobial effects |

This table illustrates how the unique combination of functional groups in JNJ-42048232 may confer distinct properties that warrant further exploration .

Study 1: Antibacterial Efficacy

In a controlled laboratory setting, JNJ-42048232 was tested against various bacterial strains. The results indicated that the compound inhibited the growth of specific pathogens, suggesting potential applications in developing new antimicrobial agents. However, the study emphasized the need for additional research to optimize efficacy and understand the underlying mechanisms .

Study 2: Molecular Interaction Studies

Molecular docking studies conducted on JNJ-42048232 demonstrated favorable binding interactions with target proteins implicated in bacterial resistance mechanisms. These findings highlight the compound's potential as a lead candidate for further drug development .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that JNJ-42048232 exhibits moderate antibacterial properties against both Gram-positive and Gram-negative bacteria. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated its efficacy, although further investigations are necessary to fully elucidate its mechanism of action and potential applications in treating bacterial infections.

Pharmacological Potential

The compound's interactions with biological macromolecules such as proteins and nucleic acids can be explored using various techniques:

- Surface Plasmon Resonance (SPR) : To study binding affinities.

- Isothermal Titration Calorimetry (ITC) : For thermodynamic profiling of interactions.

- Molecular Docking Simulations : To predict binding sites and affinities.

These methods can provide insights into the pharmacodynamics and pharmacokinetics of JNJ-42048232, guiding further experimental studies.

Computational Predictions

Computational tools for analyzing structure-activity relationships suggest that JNJ-42048232 may possess significant pharmacological properties. The presence of privileged substructures known to enhance bioactivity supports the hypothesis that this compound could be effective against specific biological targets, warranting further experimental validation.

Study on Antimicrobial Efficacy

A notable case study investigated the antimicrobial efficacy of JNJ-42048232. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that while the compound shows promise, further optimization may be necessary to enhance its activity against resistant strains.

Pharmacological Modeling

In silico modeling studies have been conducted to predict the interaction profiles of JNJ-42048232 with various receptors. These models indicate potential binding to targets involved in neurological pathways, suggesting possible applications in neuropharmacology.

Eigenschaften

IUPAC Name |

[1-(4-chlorophenyl)cyclopentyl]-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O2/c1-16-24-13-8-20(25-16)28-19-9-14-26(15-10-19)21(27)22(11-2-3-12-22)17-4-6-18(23)7-5-17/h4-8,13,19H,2-3,9-12,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILGKNFFSYCEGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.